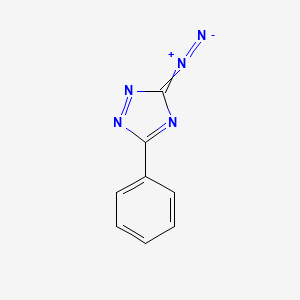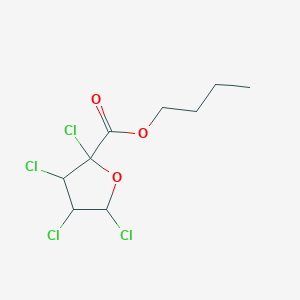
Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a butyl ester group and a tetrachlorinated oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate typically involves the chlorination of oxolane derivatives followed by esterification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for chlorination and esterification can enhance efficiency and safety, particularly when handling reactive chlorinating agents.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated oxolane derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,3,4,5-tetracarboxylate, while reduction could produce butyl oxolane-2-carboxylate.
Applications De Recherche Scientifique
Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in pharmaceutical synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, particularly those requiring chlorinated intermediates.
Mécanisme D'action
The mechanism by which Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The chlorinated oxolane ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl oxolane-2-carboxylate: Lacks the chlorination, making it less reactive in certain chemical reactions.
Tert-butyl oxolane-2-carboxylate: Similar structure but with a tert-butyl group instead of a butyl group, affecting its steric properties and reactivity.
Butyl 2,3,4,5-tetrachlorofuran-2-carboxylate: Similar chlorination pattern but with a furan ring instead of an oxolane ring.
Uniqueness
Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate is unique due to its specific chlorination pattern and the presence of the butyl ester group. This combination of features makes it particularly useful in reactions requiring selective chlorination and ester functionality.
Propriétés
Numéro CAS |
80944-98-5 |
|---|---|
Formule moléculaire |
C9H12Cl4O3 |
Poids moléculaire |
310.0 g/mol |
Nom IUPAC |
butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate |
InChI |
InChI=1S/C9H12Cl4O3/c1-2-3-4-15-8(14)9(13)6(11)5(10)7(12)16-9/h5-7H,2-4H2,1H3 |
Clé InChI |
VPFHSBSICUITTM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1(C(C(C(O1)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



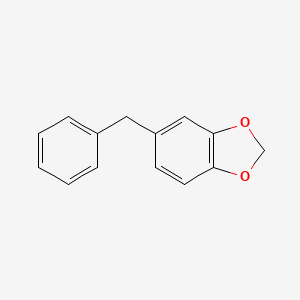
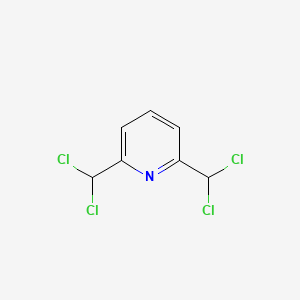
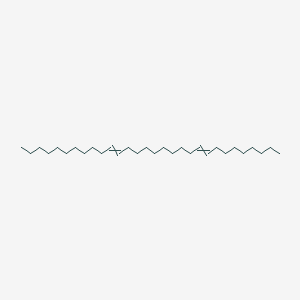
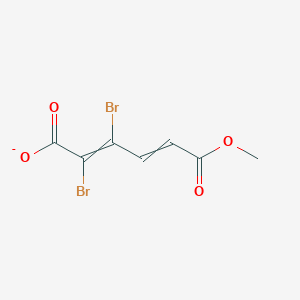
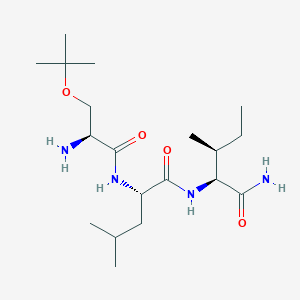

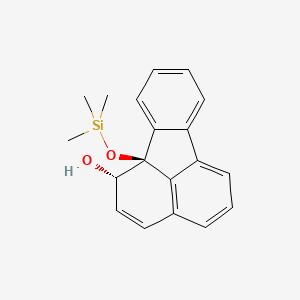
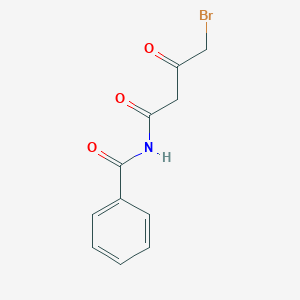
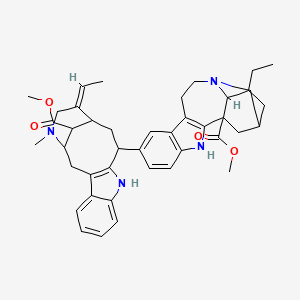
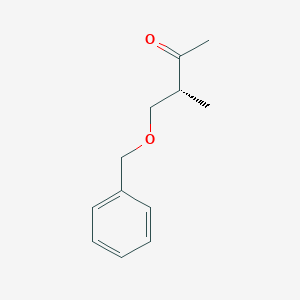
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)

